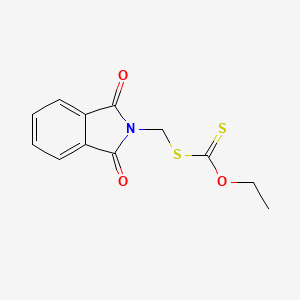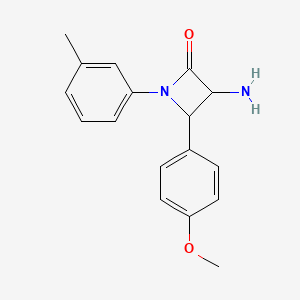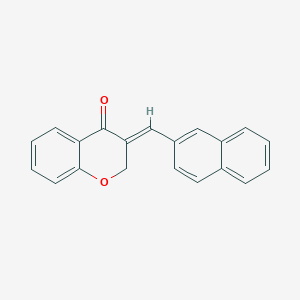
3-(Naphthalen-2-ylmethylene)chroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Naphthalen-2-ylmethylene)chroman-4-one is a compound that belongs to the class of chroman-4-one derivatives These compounds are known for their diverse biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-ylmethylene)chroman-4-one typically involves the condensation of chroman-4-one with naphthalen-2-carbaldehyde. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Naphthalen-2-ylmethylene)chroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: The compound’s pharmacological activities make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials, dyes, and other industrial products.
作用機序
The mechanism of action of 3-(Naphthalen-2-ylmethylene)chroman-4-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological activities. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
類似化合物との比較
Similar Compounds
Chroman-4-one: The parent compound of 3-(Naphthalen-2-ylmethylene)chroman-4-one, known for its diverse biological activities.
Flavanones: Compounds with a similar core structure but different substituents, exhibiting various pharmacological properties.
Isoflavones: Structurally related compounds with significant biological activities, including estrogenic effects.
Uniqueness
This compound is unique due to the presence of the naphthalen-2-ylmethylene substituent, which imparts distinct chemical and biological properties
特性
分子式 |
C20H14O2 |
|---|---|
分子量 |
286.3 g/mol |
IUPAC名 |
(3E)-3-(naphthalen-2-ylmethylidene)chromen-4-one |
InChI |
InChI=1S/C20H14O2/c21-20-17(13-22-19-8-4-3-7-18(19)20)12-14-9-10-15-5-1-2-6-16(15)11-14/h1-12H,13H2/b17-12+ |
InChIキー |
CORKPNFXEOGKHT-SFQUDFHCSA-N |
異性体SMILES |
C1/C(=C\C2=CC3=CC=CC=C3C=C2)/C(=O)C4=CC=CC=C4O1 |
正規SMILES |
C1C(=CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



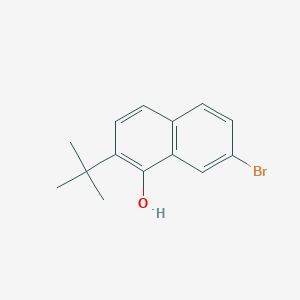


![Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)-](/img/structure/B11841095.png)
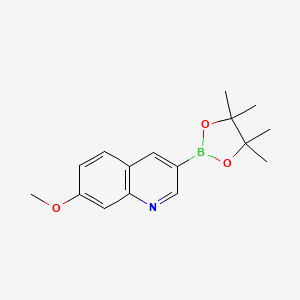
![5-bromo-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B11841104.png)



